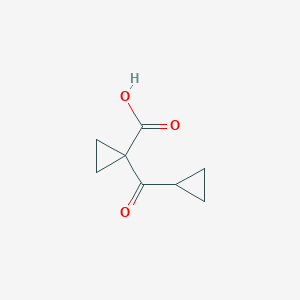

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid

Descripción general

Descripción

The compound of interest, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid, is a cyclopropane derivative with a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into related cyclopropane derivatives and their analyses, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropane-1,1,2-tricarboxylic acid has been synthesized from cyanoacetic acid and 2,3-dibromopropionic acid in an alkaline medium . Similarly, 1-(aminomethyl)cyclopropanecarboxylic acid is prepared from cyanoacetate and dibromoethane . These methods suggest that the synthesis of this compound could potentially be carried out through related pathways involving the appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure and conformation of cyclopropane derivatives are crucial for their chemical properties and reactivity. X-ray crystallography has been used to determine the structure of various cyclopropane derivatives, revealing features such as the Z-configuration of the cyclopropane ring and the presence of hydrogen bonds forming specific dimeric structures . The conformational analysis of these compounds is supported by molecular mechanics methods, which show that the observed conformations in the crystal state are influenced by hydrogen bonding .

Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo various chemical reactions. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) can be converted into ethylene in the presence of NaOCl, a reaction that is used for its quantitative assay . The reactivity of these compounds can be influenced by their molecular structure, as well as the presence of substituents and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are characterized by techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and thermal analyses . These analyses reveal properties such as the stability of the compound, its decomposition pattern, and the presence of specific ions in mass spectra. For instance, cyclopropane-1,1,2-tricarboxylic acid shows a decomposition pattern in three steps, with the loss of carboxylic acid groups . Theoretical calculations can also provide insights into the most stable structures and vibrational assignments .

Aplicaciones Científicas De Investigación

Ethylene Precursor in Plants

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid and its derivatives, like 1-aminocyclopropane-1-carboxylic acid (ACC), have significant roles in plant biology. ACC is a well-known precursor of ethylene in higher plants, playing a crucial role in various aspects of plant growth and response to environmental stress. For instance, in wheat leaves, ACC is transformed into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, which is integral in the plant's response mechanisms (Hoffman, Yang, & McKeon, 1982).

Biological Activities of Cyclopropane Moieties

Compounds containing cyclopropane moieties, such as 1-aminocyclopropane-1-carboxylic acid and its structural analogs, exhibit a wide range of biological activities. These activities include antifungal, antimicrobial, antiviral, and antitumoral properties. Research into these compounds encompasses their isolation, characterization, synthesis strategies, and their biological impacts (Coleman & Hudson, 2016).

Chemical Synthesis and Structural Analysis

The synthesis of novel derivatives of 1-aminocyclopropane-1-carboxylic acid and their structural analysis through methods like X-ray crystallography provides insights into their chemical properties and potential applications. These derivatives are studied for their unique molecular configurations and interactions, which could have implications in various scientific fields (Cetina et al., 2004).

Quantitative Analysis in Plant Tissues

Methods for quantitatively measuring 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC) in plant tissues are developed to study its role and concentration in plant physiology. Such analyses are crucial for understanding the biochemical pathways involving ACC and its conjugates in plants (Clarke, Kalantari, & Smith, 1996).

Synthesis of β-Oligopeptides

Research on the synthesis of β-oligopeptides using 1-(aminomethyl)cyclopropanecarboxylic acid explores new avenues in peptide chemistry. The unique properties of cyclopropane-based amino acids are leveraged to create novel peptide structures, which could have potential applications in drug design and biomolecular research (Abele, Seiler, & Seebach, 1999).

Safety and Hazards

Like other carboxylic acids, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, it shows relatively good stability, largely due to the electron-withdrawing nature of the carboxylic acid group .

Direcciones Futuras

Due to its distinctive structure and properties, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid finds a wide range of applications across various industries . It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Its unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds .

Mecanismo De Acción

Target of Action

It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor to the plant hormone ethylene . Ethylene plays a crucial role in various developmental processes and responses to biotic and abiotic stresses .

Mode of Action

Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) .

Biochemical Pathways

Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to SAM by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase .

Result of Action

Acc, a structurally similar compound, plays a signaling role independent of the biosynthesis . It’s involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .

Análisis Bioquímico

Biochemical Properties

1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis and degradation of cyclopropane-containing compounds. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s unique cyclopropane rings contribute to its reactivity and ability to participate in complex biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can also result in changes in cellular function, such as alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of the compound can lead to toxicity, affecting various organs and systems within the animal .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the levels of various metabolites within the cell, thereby affecting overall cellular function. The compound’s involvement in these pathways highlights its importance in cellular metabolism and its potential impact on metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its distribution within different tissues can influence its overall effectiveness and impact on cellular function. Understanding the transport and distribution mechanisms of the compound is essential for elucidating its biological roles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. Studies have shown that the compound can localize to the cytosol, nucleus, or other subcellular compartments, depending on the cellular context .

Propiedades

IUPAC Name |

1-(cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6(5-1-2-5)8(3-4-8)7(10)11/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPFMUISQDUZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520669 | |

| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86101-65-7 | |

| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)